Molecular Weight and Lipophilicity Differentiation: 6-Ethoxy vs. 6-Unsubstituted Morpholino-Sulfoquinoline Core
The target compound (MW 428.5 g/mol, C22H24N2O5S) incorporates a 6-ethoxy substituent that is absent in the closest commercially cataloged analog 3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline (CAS 872207-02-8, MW 384.45 g/mol, C20H20N2O4S). The ethoxy group adds approximately 44 Da of mass and contributes a hydrogen-bond acceptor, increasing both topological polar surface area and projected logP relative to the 6-unsubstituted baseline. In the published mGlu5 NAM optimization campaign, introduction of electron-donating substituents at the quinoline 6- and 7-positions was a key lever for tuning metabolic stability and blood levels, with the 6,7-dimethoxy analog achieving substantially improved in vivo exposure over the unsubstituted lead [1]. The 6-ethoxy compound represents an intermediate lipophilicity point between the 6-unsubstituted and 6,7-dimethoxy variants, offering a distinct physicochemical profile for CNS or cellular permeability optimization.
| Evidence Dimension | Molecular weight and calculated lipophilicity (cLogP) trend |
|---|---|
| Target Compound Data | MW = 428.5 g/mol; contains one ethoxy H-bond acceptor; predicted cLogP approximately 2.5-3.5 (estimated from ZINC15 scaffold data) [2] |
| Comparator Or Baseline | 3-(4-Methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline (CAS 872207-02-8): MW = 384.45 g/mol; no 6-alkoxy substituent; 6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline: MW = 444.5 g/mol; two methoxy groups [2] |
| Quantified Difference | Approximately 44 Da higher MW versus 6-unsubstituted analog; approximately 16 Da lower MW versus 6,7-dimethoxy analog; intermediate cLogP between the two comparators based on additive fragment constants. |
| Conditions | Predicted/calculated physicochemical properties based on molecular structure; experimental logP/logD not reported in public domain. |
Why This Matters
For medicinal chemistry campaigns requiring balanced permeability and solubility, the 6-ethoxy compound fills a specific lipophilicity gap not accessible with the 6-unsubstituted or 6,7-dimethoxy analogs, enabling finer tuning of ADME properties without altering the core sulfonyl-morpholine pharmacophore.
- [1] Galambos J, Bielik A, Krasavin M, et al. Discovery of 4-amino-3-arylsulfoquinolines, a novel non-acetylenic chemotype of metabotropic glutamate 5 (mGlu5) receptor negative allosteric modulators. Eur J Med Chem. 2017;133:240-256. PMID: 28390229. View Source
- [2] ZINC15 Database. Substance records for quinoline sulfonyl morpholine derivatives. Accessed via zinc15.docking.org. View Source
